molecular formula C9H7NO5 B8005449 2-Hydroxy-5-nitrocinnamic acid CAS No. 50396-49-1

2-Hydroxy-5-nitrocinnamic acid

Cat. No.: B8005449
CAS No.: 50396-49-1
M. Wt: 209.16 g/mol
InChI Key: PJUYGYRWUMRDEI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrocinnamic acid (CAS 50396-49-1) is a nitro-substituted cinnamic acid derivative with a hydroxyl group at the 2-position and a nitro group at the 5-position on the benzene ring. Its structure comprises a propenoic acid side chain (–CH=CH–COOH) attached to the aromatic ring, distinguishing it from benzoic acid derivatives.

Properties

CAS No.

50396-49-1

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

3-(2-hydroxy-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7NO5/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13)

InChI Key

PJUYGYRWUMRDEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-Hydroxy-5-nitrocinnamic acid, differing primarily in functional groups, substituent positions, or backbone structure:

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₇NO₅ Not provided –OH (2), –NO₂ (5), –CH=CH–COOH Pharmaceutical intermediate, synthesis
2-Hydroxy-5-nitrobenzoic acid C₇H₅NO₅ 183.12 –OH (2), –NO₂ (5), –COOH Synthetic intermediate, impurity in APIs
2-Chloro-5-nitrocinnamic acid C₉H₆ClNO₄ 227.60 –Cl (2), –NO₂ (5), –CH=CH–COOH Lab reagent (>97% purity), white-green powder
4-Hydroxy-3-methoxy-5-nitrobenzoic acid C₈H₇NO₆ Not provided –OH (4), –OCH₃ (3), –NO₂ (5), –COOH Not specified; likely research chemical
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ Not provided –F (2-Ph), –OH (2), –COOH (3) Pharmaceutical research (nicotinic acid derivative)

Key Differences and Functional Impacts

Backbone Structure: Cinnamic vs. Benzoic Acids: The propenoic acid chain in cinnamic acids (e.g., this compound) introduces conjugation, enhancing UV absorption and reactivity in photochemical reactions compared to benzoic acids (e.g., 2-Hydroxy-5-nitrobenzoic acid) .

Substituent Effects: Electron-Withdrawing Groups: The –NO₂ group in all compounds increases acidity. However, the –OH group in this compound may form intramolecular hydrogen bonds, reducing solubility in nonpolar solvents compared to its chloro-substituted analog (2-Chloro-5-nitrocinnamic acid) . Halogen vs.

Pharmaceutical Relevance: 2-Hydroxy-5-nitrobenzoic acid is noted as a pharmaceutical impurity (e.g., in 5-Acetaminosalicylic acid synthesis), highlighting quality control challenges . Cinnamic acid derivatives like this compound are explored as intermediates in anti-inflammatory or antimicrobial agents due to their conjugated systems .

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